molecular formula C24H18N2O4 B5443527 2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5443527
M. Wt: 398.4 g/mol
InChI Key: ORXVESIKPBYBMC-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole moiety, a methoxyphenyl group, and a dihydroquinazolinone core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzodioxole and methoxyphenyl precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydroquinazolinone analogs.

Scientific Research Applications

2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(1E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyran-2-one
  • (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal

Uniqueness

2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-28-18-10-8-17(9-11-18)26-23(25-20-5-3-2-4-19(20)24(26)27)13-7-16-6-12-21-22(14-16)30-15-29-21/h2-14H,15H2,1H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXVESIKPBYBMC-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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